molecular formula C16H14N4O2S B2925534 N-(2-methylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896325-75-0

N-(2-methylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Cat. No.: B2925534
CAS No.: 896325-75-0
M. Wt: 326.37
InChI Key: DLMPPOVLUQKEDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic chemical compound with the CAS Number 878066-42-3, provided for research purposes . It features a molecular formula of C14H13N5O2S and a molecular weight of 315.35 g/mol. The compound's structure is characterized by an acetamide core, linked to an N-(2-methylphenyl) group and a 4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl moiety via a sulfanyl bridge . While specific biological data for this exact compound is limited, its core structure is of significant interest in medicinal chemistry. Compounds containing the pyrido[1,2-a][1,3,5]triazin-4-one scaffold have been investigated for their potential biological activities. Research on structurally similar pyrido[1,2-a][1,3,5]triazine derivatives has indicated promising anticancer properties, with demonstrated efficacy against various human cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells . The proposed mechanisms of action for such analogues may include the induction of apoptosis (programmed cell death), inhibition of DNA synthesis, and cell cycle arrest . This makes this compound a valuable compound for researchers exploring new chemical entities in oncology and other therapeutic areas. Please note: This product is intended for in vitro research use only and is not classified as a drug or pharmaceutical. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(2-methylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-11-6-2-3-7-12(11)17-14(21)10-23-15-18-13-8-4-5-9-20(13)16(22)19-15/h2-9H,10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMPPOVLUQKEDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrido-Triazinone or Triazole Cores

Compound 1: N-Mesityl-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide

  • Core: Pyrido-triazinone (identical to the target compound).
  • Substituents: Mesityl (2,4,6-trimethylphenyl) group instead of 2-methylphenyl.

Compound 2: 2-[(5-{1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide (7a)

  • Core: 1,2,4-Triazole instead of pyrido-triazinone.
  • Substituents: Piperidine and 4-methoxyphenylsulfonyl groups.

Analogues with Anti-Exudative Activity

Compound 3: 2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives

  • Core: 1,2,4-Triazole with a furan substituent.
  • Activity: Exhibits anti-exudative activity (87.8% inhibition in rat models at 10 mg/kg), comparable to diclofenac sodium (8 mg/kg).

Orco Agonists with Triazole Cores

Compound 4: OLC-12 and VUAA-1

  • Core: 1,2,4-Triazole with pyridine or ethylphenyl substituents.
  • Activity: Potent Orco channel agonists (neurological applications).
  • Key Differences: The ethylphenyl and pyridine groups in these compounds likely enhance receptor specificity, whereas the target compound’s pyrido-triazinone core may favor interactions with non-neurological targets .

Physicochemical Properties

Property Target Compound Compound 1 (Mesityl) Compound 7a (Triazole) Compound 3 (Furan-Triazole)
Melting Point Not reported Not reported Not reported 274–288°C
IR (C=O stretch) Expected ~1660 cm⁻¹ Similar 1662–1664 cm⁻¹ 1662–1664 cm⁻¹
Solubility Likely low (aromatic cores) Lower (mesityl) Moderate (sulfonyl) Moderate (polar furan)

Notes

  • Contradictions: Varied biological activities (e.g., anti-exudative vs. Orco agonism) underscore the impact of core heterocycles on target specificity.
  • Limitations: Spectral and crystallographic data for the target compound are absent in the provided evidence; further characterization is essential.

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